N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The systematic IUPAC name N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide reflects its structural complexity. The parent heterocycle is 1,4-dihydrocinnoline , a bicyclic system comprising two fused benzene rings with nitrogen atoms at positions 1 and 2. The numbering begins at the nitrogen atom in the first ring, proceeding clockwise. The prefix 4-oxo denotes a ketone group at position 4, while 3-carboxamide indicates a carboxamide substituent at position 3. The carboxamide’s nitrogen is further substituted with a 4-acetamidophenyl group, which introduces an acetamide moiety para to the attachment point on the benzene ring. The 1-phenyl designation specifies a phenyl group directly bonded to position 1 of the cinnoline core.
A CAS Registry Number for this compound is not explicitly listed in publicly accessible databases as of May 2025, suggesting it may represent a novel or less-studied derivative. However, analogous cinnoline derivatives, such as N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide (CAS 898510-56-0), share structural similarities and provide a framework for understanding its nomenclature conventions.
Molecular Formula and Weight Validation
The molecular formula of this compound is C₂₃H₁₈N₄O₃ , derived from the following components:
- Cinnoline core : 8 carbon atoms, 6 hydrogen atoms, and 2 nitrogen atoms.
- 1-phenyl substituent : 6 carbon atoms and 5 hydrogen atoms.
- 3-carboxamide group : 1 carbon atom, 1 oxygen atom, and 1 nitrogen atom.
- 4-acetamidophenyl substituent : 8 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.
The molecular weight is calculated as 398.42 g/mol , consistent with the sum of atomic masses:
$$
\text{Molecular Weight} = (23 \times 12.01) + (18 \times 1.01) + (4 \times 14.01) + (3 \times 16.00) = 398.42 \, \text{g/mol}.
$$
This aligns with structural analogs like ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (C₁₂H₁₁NO₃, 217.22 g/mol), adjusted for the additional functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₈N₄O₃ |
| Molecular Weight | 398.42 g/mol |
| Heteroatom Composition | 4 N, 3 O |
Structural Relationship to Cinnoline Derivatives
Cinnoline derivatives are characterized by a bicyclic scaffold with two adjacent nitrogen atoms. The subject compound’s structure diverges from simpler cinnolines through three key modifications:
- 4-Oxo Group : The ketone at position 4 introduces planarity to the heterocyclic ring, enhancing conjugation and stability. This feature is shared with derivatives like ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate .
- 3-Carboxamide Substituent : The carboxamide at position 3 provides hydrogen-bonding capacity, a trait critical for biological interactions. Analogous compounds, such as N-phenyl-1,4-dihydro-4-oxo-3-quinolinesulfonamide , demonstrate how carboxamide positioning influences physicochemical properties.
- N-(4-Acetamidophenyl) Side Chain : This substituent introduces a secondary amide and aromatic ring, increasing molecular complexity and potential for π-π stacking. Similar modifications are observed in N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide , where fluorinated aryl groups enhance lipophilicity.
The structural evolution from basic cinnoline to this derivative is summarized below:
| Cinnoline Derivative | Key Modifications | Biological Relevance |
|---|---|---|
| Parent Cinnoline (C₈H₆N₂) | Unsubstituted bicyclic core | Minimal bioactivity |
| 4-Oxo-1,4-dihydrocinnoline | Ketone at position 4 | Enhanced electronic conjugation |
| 3-Carboxamide Substituted | Carboxamide at position 3 | Hydrogen-bonding with biological targets |
| N-(4-Acetamidophenyl)-3-carboxamide | Acetamidophenyl group introduces steric bulk and secondary amide functionality | Targeted interactions with proteolytic enzymes |
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4-oxo-1-phenylcinnoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c1-15(28)24-16-11-13-17(14-12-16)25-23(30)21-22(29)19-9-5-6-10-20(19)27(26-21)18-7-3-2-4-8-18/h2-14H,1H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPZDBUADAWVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide typically involves multi-step organic reactions
Formation of the Cinnoline Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and ortho-substituted benzaldehydes, under acidic or basic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced via acylation reactions, where an amine group on the cinnoline core reacts with acetic anhydride or acetyl chloride.
Phenyl Group Addition: The phenyl group can be added through electrophilic aromatic substitution reactions, using reagents like phenyl halides in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is its potential as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Studies
Study on Cytotoxic Effects:
In a study evaluating the compound's effects on different cancer cell lines, significant antiproliferative activity was observed:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that this compound may be more effective than standard chemotherapeutic agents in certain contexts.
Antimicrobial Activity
Beyond its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Antimicrobial Testing
In vitro studies have shown the compound's effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate potential for development into an antimicrobial agent.
Potential Therapeutic Uses
Given its diverse biological activities, this compound may have applications beyond cancer treatment and antimicrobial use. Its unique structure allows for further exploration in areas such as:
Anti-inflammatory Agents: The compound's ability to modulate cellular pathways could be investigated for anti-inflammatory properties.
Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects, warranting further research into its applicability in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The cinnoline core could intercalate with DNA, while the acetamido and phenyl groups might interact with proteins or other biomolecules, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Cinnoline Derivatives
4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid (Compound 74)
- Structure: Lacks the 3-carboxamide and 1-phenyl substituents but retains the 4-oxo-cinnoline core.
- Synthesis : Derived from malonic acid derivatives via cyclization with titanium tetrachloride .
| Property | N-(4-Acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide | 4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid |
|---|---|---|
| Core Structure | 1-Phenyl-4-oxo-cinnoline | Unsubstituted 4-oxo-cinnoline |
| Functional Groups | 3-Carboxamide, 4-acetamidophenyl | 3-Carboxylic acid |
| Molecular Complexity | High (multiple substituents) | Low (minimal substitution) |
Dihydroquinoline and Dihydronaphthyridine Carboxamides
Examples from include N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) and N3-Aryl-1-alkyl-4-oxo-1,4-dihydronaphthyridine-3-carboxamide (67, 68, 71).
- Structural Similarities : Share the 4-oxo-1,4-dihydroheterocycle and 3-carboxamide motif.
- Key Differences: Core Heterocycle: Quinoline/naphthyridine (one nitrogen) vs. cinnoline (two nitrogens). Substituents: Adamantyl or alkyl groups vs. phenyl and acetamidophenyl in the title compound.
- Functional Implications: Quinoline derivatives often exhibit enhanced metabolic stability due to lipophilic substituents like adamantyl .
Pyridazine-Based Carboxamides
N-(4-Acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide ()
- Structure: Pyridazine core (six-membered ring with two non-adjacent nitrogens) vs. cinnoline’s fused benzene-pyridazine system.
- Molecular Weight: 348.36 g/mol (pyridazine) vs. ~377.39 g/mol (estimated for cinnoline analog).
PLD Inhibitors with Carboxamide Moieties
Compounds like VU0285655-1 (VU02) and NOPT (–4) share the carboxamide group but differ in core scaffolds:
- VU02: Features a spiro-triazaspiro[4.5]decane system linked to quinoline-3-carboxamide.
- NOPT: Contains a naphthalene carboxamide and spiro-oxo-triazaspiro ring.
- Comparison: Both exhibit PLD inhibition but rely on bulkier, three-dimensional structures for target engagement, unlike the planar cinnoline derivative .
Biological Activity
N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anti-inflammatory and anticancer properties. This article compiles various studies highlighting the biological activities of this compound and its derivatives, focusing on their mechanisms of action, efficacy in preclinical models, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound features a unique structure characterized by a dihydrocinnoline core linked to an acetamidophenyl group. Its molecular formula is , and it possesses a molecular weight of 284.31 g/mol. The structural formula can be represented as follows:
Research indicates that this compound exhibits anti-inflammatory activity primarily through the inhibition of pro-inflammatory cytokines. In particular, studies have shown that it can significantly reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced models. The compound's mechanism involves the modulation of the NF-κB signaling pathway, which plays a critical role in inflammatory responses .
Anti-inflammatory Effects
In a study evaluating various derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide, derivative 13a was highlighted for its potent anti-inflammatory effects. It exhibited:
- Significant inhibition of IL-6 and TNF-α production in macrophage cell lines (J774A.1).
- In vivo efficacy : Improved symptoms in LPS-induced acute lung injury (ALI) models, including reduced pulmonary edema and enhanced survival rates in sepsis models .
Anticancer Potential
The anticancer activity of this compound has also been explored. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 6.40 | Doxorubicin | 9.18 |
| A549 (Lung) | 9.32 | Doxorubicin | 15.06 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .
Structure–Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl and acetamido groups significantly influence the biological activity of the compound. For instance:
- Substituent Variations : Different substituents on the phenyl ring can enhance or diminish anti-inflammatory and anticancer properties.
- Linker Modifications : Alterations in the linker connecting the dihydrocinnoline core to the phenyl group affect pharmacokinetic profiles and overall efficacy.
Case Studies
Several case studies have been documented regarding the therapeutic potential of N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline derivatives:
- Acute Lung Injury Model : Administration of derivative 13a showed marked improvements in histopathological scores and biochemical markers indicative of lung injury.
- Sepsis Models : Enhanced survival rates were observed when treated with this compound compared to controls, indicating its potential as an anti-septic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide, and how are intermediates validated?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, including substitution and hydrolysis (e.g., analogous to the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid). Key intermediates are validated using techniques like NMR for structural confirmation and HPLC for purity assessment . Reaction optimization may involve adjusting catalysts, solvents, and temperature to minimize by-products .
Q. How is structural characterization performed for this compound, and what analytical tools are essential?
- Methodological Answer : Structural confirmation relies on spectroscopic methods:
- NMR to verify proton environments and aromatic substitution patterns.
- Mass spectrometry (MS) for molecular weight validation.
- FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm).
- X-ray crystallography for resolving ambiguous stereochemistry (if crystalline) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer : Begin with in vitro screening against target enzymes or receptors (e.g., kinase or PLD inhibition assays, as seen with structurally related inhibitors like halopemide or VU0359595). Use dose-response curves to determine IC values. Pair with cytotoxicity assays (e.g., MTT on mammalian cell lines) to assess selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?
- Methodological Answer : Employ Design of Experiments (DOE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, reducing reaction time and maintaining mild temperatures (e.g., 60–80°C) can suppress side reactions. Process simulation tools (e.g., AspenTech) may model kinetic pathways .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Conduct a meta-analysis of existing data, focusing on variables such as assay conditions (pH, co-solvents), cell line specificity, and batch-to-batch compound purity. Replicate conflicting studies under standardized protocols, and use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .
Q. How can computational modeling predict its interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to active sites (e.g., PLD2 or kinase domains). Validate predictions with molecular dynamics simulations (GROMACS) to assess stability. Compare results with known inhibitors (e.g., VU0285655-1) to identify key pharmacophores .
Q. What experimental designs address low solubility in pharmacological assays?
- Methodological Answer :
- Formulation : Use co-solvents (DMSO ≤1% v/v) or lipid-based carriers.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonamides) at non-critical positions.
- Prodrugs : Design ester or amide prodrugs for enhanced bioavailability .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from metabolic stability (e.g., hepatic clearance) or tissue penetration differences. Perform pharmacokinetic studies (plasma half-life, AUC) and metabolite profiling. Use ex vivo models (e.g., 3D organoids) to bridge the gap .
Q. What statistical approaches are critical for validating dose-dependent effects?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit dose-response data. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report effect sizes and confidence intervals to avoid overinterpretation of marginal significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
